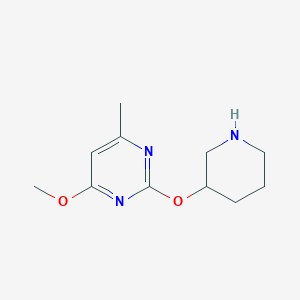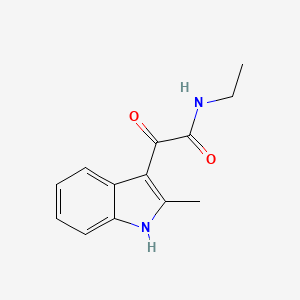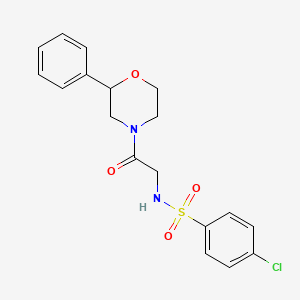
4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is a chemical compound . It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular formula of “4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide” is C23H17ClN4O4S . Its average mass is 400.902 Da and its monoisotopic mass is 400.166595 Da .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-HIV Activity
- Some novel benzenesulfonamides, including variants similar to 4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, have been synthesized and tested for antimicrobial and anti-HIV activity. These compounds have shown promising results in accordance with their structure-activity relationship (Iqbal et al., 2006).
Enzyme Inhibition and Antioxidant Potential
- Derivatives of 4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide have been synthesized and evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant properties. Some compounds exhibited significant inhibition against these enzymes and showcased notable antioxidant activity (Kausar et al., 2019).
Anticancer Activity
- Novel derivatives of benzenesulfonamide have been synthesized as potential anticancer agents. Some compounds have shown remarkable activity against a variety of human tumor cell lines, indicating their potential use in cancer therapy (Sławiński et al., 2012).
Cerebral Vasospasm Prevention
- Certain benzenesulfonamide derivatives have been studied for their effectiveness in preventing cerebral vasospasm after subarachnoid hemorrhage. These studies suggest their potential application in treating vasospasm resulting from such hemorrhages in humans (Zuccarello et al., 1996).
Antimicrobial Activity and Enzyme Inhibition
- Benzenesulfonamide derivatives, similar to the compound , have been synthesized and tested for their antimicrobial properties. They have also been evaluated for their ability to inhibit enzymes like lipoxygenase and chymotrypsin, showing moderate to good activities in these areas (Aziz‐ur‐Rehman et al., 2014).
Carbonic Anhydrase Inhibition and Anticancer Potential
- Studies on certain benzenesulfonamide derivatives have demonstrated their inhibitory effects on carbonic anhydrase enzymes and also indicated potential as anticancer agents. Some compounds showed selective cytotoxic effects against tumor cell lines (Gul et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)26(23,24)20-12-18(22)21-10-11-25-17(13-21)14-4-2-1-3-5-14/h1-9,17,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBFVTBYTLSZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

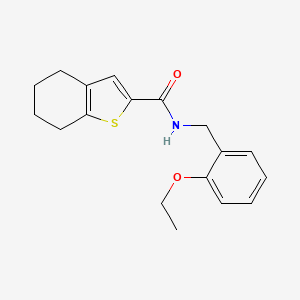
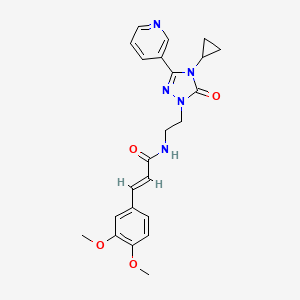
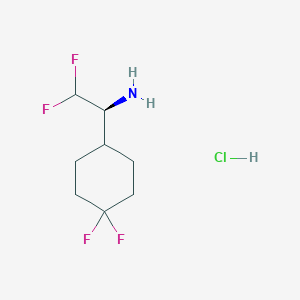
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)
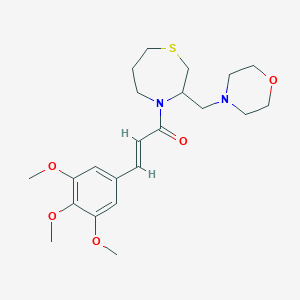
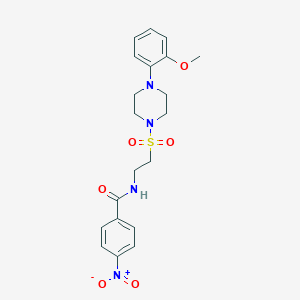
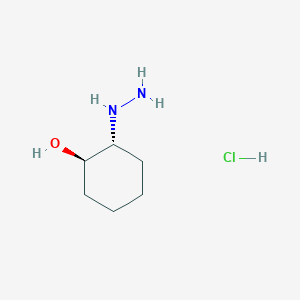
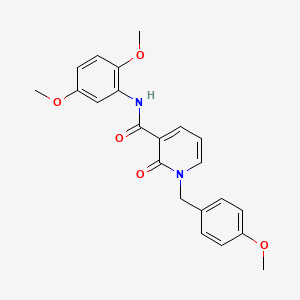
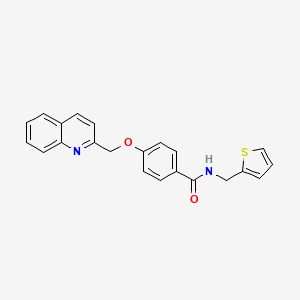
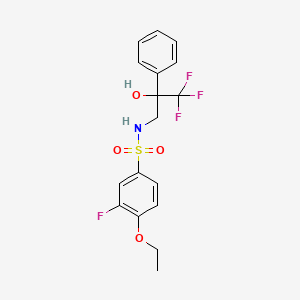
![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)
![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)
